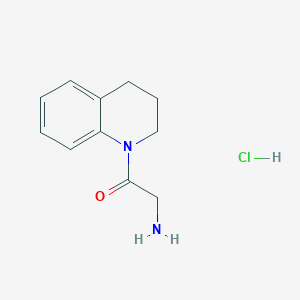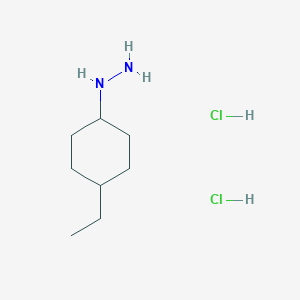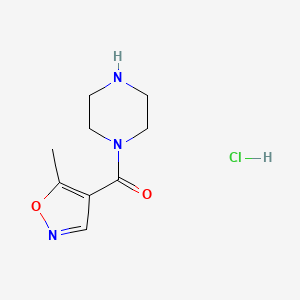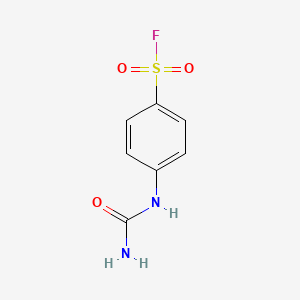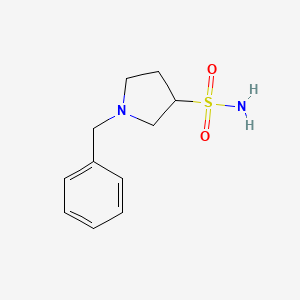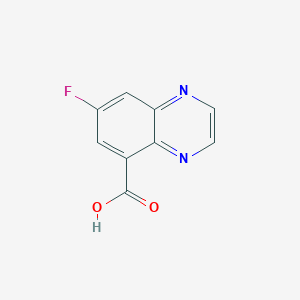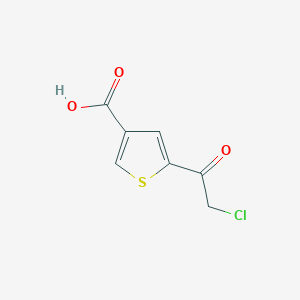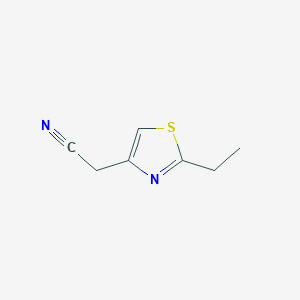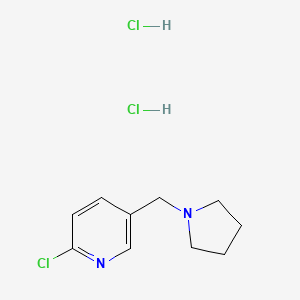![molecular formula C8H9ClN4 B1521617 7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094425-28-1](/img/structure/B1521617.png)
7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine
Vue d'ensemble
Description
“7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the CAS Number: 1542673-15-3 . It has a molecular weight of 197.63 . It is usually in powder form .
Synthesis Analysis
The synthesis of related compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H8ClN5/c1-4(2)13-7-5(11-12-13)6(8)9-3-10-7/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine” are not mentioned in the search results, related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 197.63 .Applications De Recherche Scientifique
Anticancer Potential
Compounds related to 7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine have been explored for their potential anticancer properties. Synthesis of 5-substituted derivatives of triazolo[4,3-a]pyrimidines has shown promise in screening for antimetabolite and anticancer activities, indicating a potential avenue for the development of new cancer therapies (H. Kanō & Y. Makisumi, 1958). Similarly, substituted triazolo[4,3-a]pyrimidin-6-sulfonamides with an incorporated thiazolidinone moiety have demonstrated inhibitory effects on a wide range of cancer cell lines, highlighting their significance in anticancer drug development (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2009).
Chemical Synthesis and Stability
The chemical synthesis and stability of chloro-triazolo-pyrimidines have been a subject of research, with studies focusing on bromine-mediated oxidative cyclization and the susceptibility of these compounds to ring isomerization under various conditions. The presence of halogen functionalities on the pyrimidine nucleus makes these compounds useful as synthetic intermediates for diversification through various chemical reactions (Caifei Tang et al., 2014).
Novel Derivatives and Their Applications
The synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives has been investigated for their potential applications in various fields. For instance, pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives have been synthesized and tested for antimicrobial activity, suggesting their use in developing new antimicrobial agents (A. El-Agrody et al., 2001).
Anticonvulsant Activity
7-Substituted-[1,2,4]-triazolo[4,3-f]pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant activity. This research demonstrates the potential of these compounds in the development of new treatments for convulsive disorders, with some derivatives showing promising efficacy and safety profiles in preclinical models (Liping Guan et al., 2012).
Propriétés
IUPAC Name |
7-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)8-12-11-7-3-6(9)10-4-13(7)8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJASWJILWICRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=NC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)
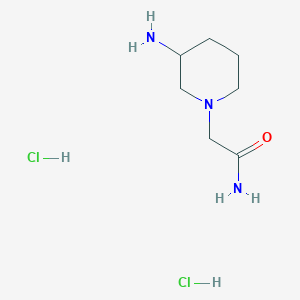
![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)
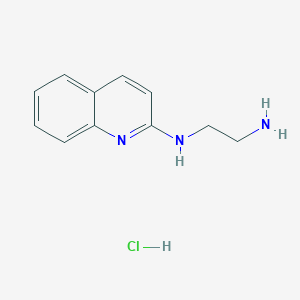
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)
